molecular formula C14H11Cl2NO B1583040 2',5-Dichloro-2-(methylamino)benzophenone CAS No. 5621-86-3

2',5-Dichloro-2-(methylamino)benzophenone

Cat. No.: B1583040
CAS No.: 5621-86-3
M. Wt: 280.1 g/mol
InChI Key: DQYHYPVCQHTLRO-UHFFFAOYSA-N
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Description

Benzophenone, 2’,5-dichloro-2-methylamino- is a chemical compound with the molecular formula C14H11Cl2NO. It is a derivative of benzophenone, where two chlorine atoms and a methylamino group are substituted at specific positions on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2’,5-dichloro-2-methylamino- typically involves the reaction of 2,5-dichlorobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of Benzophenone, 2’,5-dichloro-2-methylamino- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzophenone, 2’,5-dichloro-2-methylamino- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

Benzophenone, 2’,5-dichloro-2-methylamino- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for the treatment of conditions like rheumatoid arthritis and osteoarthritis.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Benzophenone, 2’,5-dichloro-2-methylamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-Amino-2’,5-dichlorobenzophenone
  • 5-Chloro-2-(methylamino)benzophenone
  • 4-Chloro-2-(methylamino)benzophenone

Comparison: Benzophenone, 2’,5-dichloro-2-methylamino- is unique due to the specific positions of the chlorine atoms and the methylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYHYPVCQHTLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204748
Record name Benzophenone, 2',5-dichloro-2-methylamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-86-3
Record name [5-Chloro-2-(methylamino)phenyl](2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-2-(methylamino)benzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2',5-dichloro-2-methylamino-
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Record name 2',5-dichloro-2-(methylamino)benzophenone
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Record name 2',5-Dichloro-2-(methylamino)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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